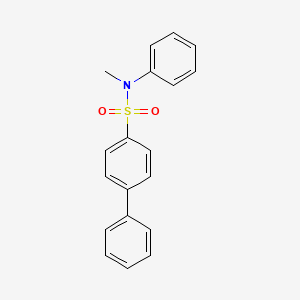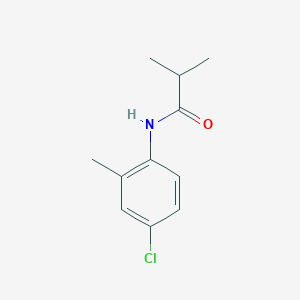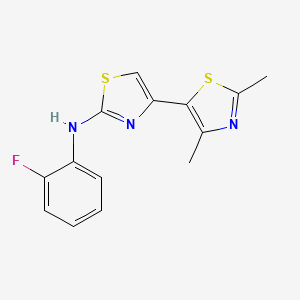
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two thiazole rings and a fluorophenyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the two thiazole rings through a suitable linker, such as an amine group.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the fluorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: De-fluorinated phenyl derivatives.
Substitution Products: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating catalytic reactions.
Material Science:
Biology
Antimicrobial Agents: Thiazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activity.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in metabolic pathways.
Medicine
Drug Development: The compound may be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.
Industry
Agriculture: Possible use as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Intermediate in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The mechanism of action of 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine may involve interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and hydrophobic interactions with its targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-amine: Lacks the fluorophenyl group, which may result in different biological activity.
N-(2-fluorophenyl)-1,3-thiazol-2-amine: Lacks the second thiazole ring, potentially altering its chemical reactivity and biological properties.
Uniqueness
The presence of both the 2,4-dimethylthiazole and fluorophenyl groups in 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine imparts unique chemical and biological properties, making it a compound of interest for various scientific research applications.
Properties
IUPAC Name |
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3S2/c1-8-13(20-9(2)16-8)12-7-19-14(18-12)17-11-6-4-3-5-10(11)15/h3-7H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUMOLTYKQNKAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CSC(=N2)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(acetylamino)phenoxy]-N-(4-chlorophenyl)acetamide](/img/structure/B5750361.png)
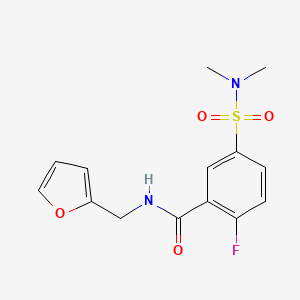
![[(Z)-[amino-(4-chlorophenyl)methylidene]amino] N-(4-chlorophenyl)carbamate](/img/structure/B5750368.png)
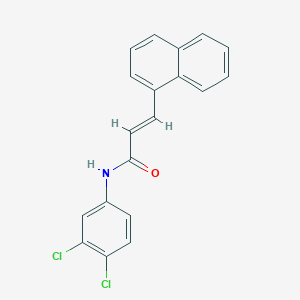
![4-isopropyl 2-methyl 5-[(2-chloro-6-fluorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5750379.png)
![4-methyl-1-[3-(4-nitrophenyl)acryloyl]piperidine](/img/structure/B5750388.png)
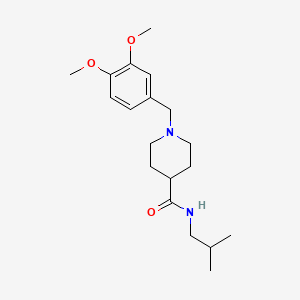
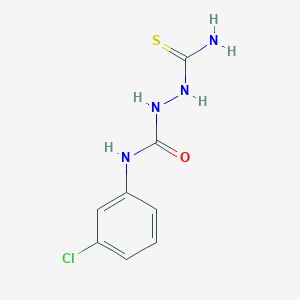

![3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYBENZALDEHYDE 1-(2,4,6-TRICHLOROPHENYL)HYDRAZONE](/img/structure/B5750417.png)
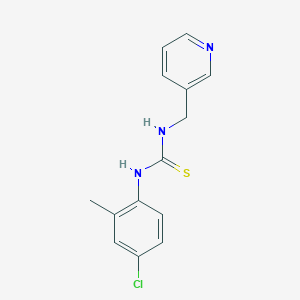
![3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(4-FLUOROPHENYL)PROPANAMIDE](/img/structure/B5750429.png)
